![molecular formula C16H16ClFN4O2 B7433003 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide, also known as PF-06463922, is a small molecule kinase inhibitor that has been developed for the treatment of cancer. This compound is a potent and selective inhibitor of the receptor tyrosine kinase c-Met, which is involved in the regulation of cell growth, survival, and migration.
Mécanisme D'action
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide works by binding to the ATP-binding site of c-Met, which inhibits the kinase activity of this receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been shown to have other effects on cellular processes. For example, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has also been shown to have an effect on the immune system, where it can modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide in lab experiments is its potency and selectivity for c-Met. This allows for the specific inhibition of this receptor, which can help to elucidate its role in cellular processes. However, one limitation of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide is its solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another future direction is the investigation of the role of c-Met in other diseases, such as fibrosis and inflammatory disorders. Additionally, the development of more potent and selective c-Met inhibitors is an area of active research.
Méthodes De Synthèse
The synthesis of 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with 2-chloro-3-aminopyridine to form an intermediate. This intermediate is then reacted with 2-amino-3-methylbutyric acid to produce the final product.
Applications De Recherche Scientifique
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, this compound has shown efficacy in inhibiting the growth and metastasis of tumors that are driven by c-Met overexpression or activation.
Propriétés
IUPAC Name |
5-[2-[(2-chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c1-2-12(22-13-4-3-7-20-14(13)17)16(24)21-9-5-6-11(18)10(8-9)15(19)23/h3-8,12,22H,2H2,1H3,(H2,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRQZYWYHYUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)C(=O)N)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

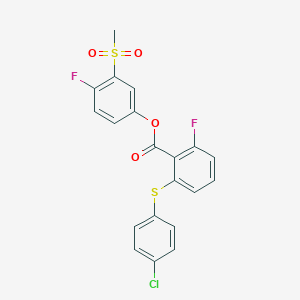
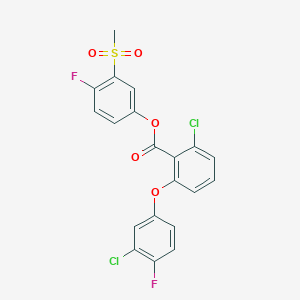

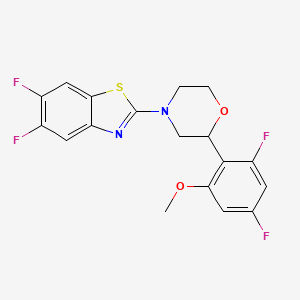
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
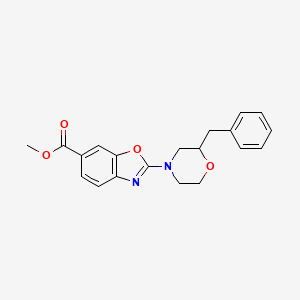
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)
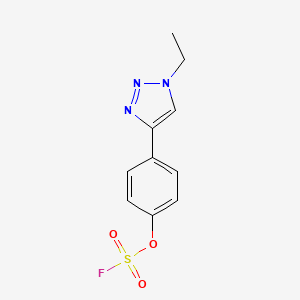
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
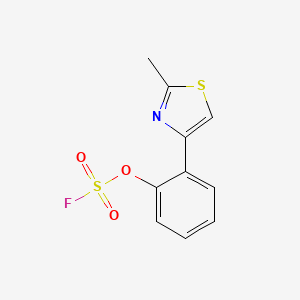
![N-[[4-(1-phenylethylamino)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433009.png)
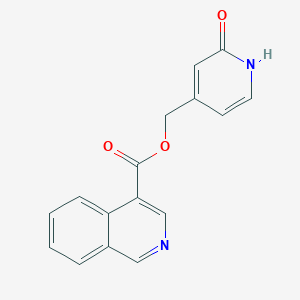
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433027.png)